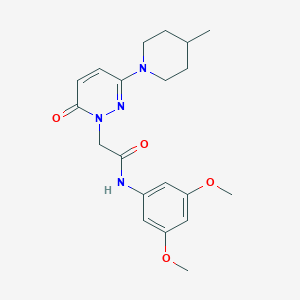

N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

"N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide" is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methylpiperidin-1-yl group at the 3-position and an acetamide linker connected to a 3,5-dimethoxyphenyl moiety. The pyridazinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and enzyme modulation .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-14-6-8-23(9-7-14)18-4-5-20(26)24(22-18)13-19(25)21-15-10-16(27-2)12-17(11-15)28-3/h4-5,10-12,14H,6-9,13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDQUAZUZYJOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,5-dimethoxyphenyl derivative, followed by the introduction of the piperidinyl and pyridazinyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

The compound features a complex structure with multiple functional groups, including methoxy groups and a piperidine ring, which contribute to its pharmacological properties. The presence of the pyridazine moiety is also notable for its potential interactions in biological systems.

Neurological Disorders

N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has been investigated for its effects on various neurological conditions:

- Alzheimer’s Disease : Research indicates that compounds with similar structures exhibit neuroprotective effects and can enhance memory retention in animal models .

- Parkinson’s Disease : The compound's ability to modulate dopamine receptors suggests potential benefits in managing symptoms associated with Parkinson's .

Cognitive Enhancement

Studies have shown that this compound may enhance cognitive functions such as learning and memory. It acts on specific neurotransmitter systems, promoting synaptic plasticity .

Antidepressant Activity

Preliminary studies suggest that the compound may possess antidepressant-like effects, potentially through modulation of serotonin pathways .

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on mice demonstrated that administration of N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide significantly improved performance in memory tasks compared to the control group. The results indicated increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity.

Case Study 2: Neuroprotective Effects

In a rat model of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve motor function. The findings suggest that it may protect neuronal cells from damage due to neurotoxic agents .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs from the evidence:

Structural and Functional Insights

Pyridazinone Core Modifications: The target compound’s 4-methylpiperidin-1-yl group contrasts with 4,5-dichloro-pyridazinone in . Chlorination likely increases electrophilicity and binding to hydrophobic pockets, whereas the piperidine group may improve solubility and hydrogen bonding . Compared to N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (), the methylpiperidin substitution replaces a methoxyphenyl group, reducing aromaticity but introducing a basic nitrogen for pH-dependent solubility .

Trifluoromethylbenzothiazole-linked analogs () prioritize fluorinated and heteroaromatic groups for enhanced bioavailability and resistance to oxidative metabolism .

Biological Activity Trends: ’s dichloro-pyridazinone analog achieved 79% synthetic yield and inhibited PRMT5, highlighting the scaffold’s versatility for epigenetic targets . The absence of halogenation in the target compound may reduce off-target toxicity but could compromise potency compared to chlorinated derivatives .

Synthetic Methodologies: The target compound likely follows a similar route to ’s synthesis: coupling of a pyridazinone-acetic acid derivative with an aniline via acid chloride intermediates (e.g., using thionyl chloride/DMF) . In contrast, Compound 19 () employed nucleophilic substitution for thioether formation, requiring milder conditions to preserve the benzothiazole moiety .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C21H25N3O5

- Molecular Weight : 399.44 g/mol

- SMILES Notation : O=C(N[C@H]1C@@HCN(C)CC1)C3=CC=C(N+=O)C=C3

This structure suggests the presence of functional groups that may contribute to its biological activity, particularly the dimethoxyphenyl and piperidine moieties which are known to influence receptor interactions.

The biological activity of N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other compounds with related structures.

- Receptor Modulation : Its interaction with various receptors, particularly those involved in neurotransmission and inflammation, is a focal point in understanding its pharmacological profile.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives of 3,5-dimethoxyphenyl compounds can reduce inflammation in models such as carrageenan-induced paw edema in rats . This suggests that N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide may also possess similar effects.

Neuroprotective Effects

Given the presence of the piperidine ring, there is potential for neuroprotective effects. Compounds that target neuroinflammatory pathways have been shown to mitigate damage in neurodegenerative models. The specific action of N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide on neuronal cells remains to be fully elucidated but warrants further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound D | - | Anti-inflammatory | |

| Pemigatinib | - | FGFR inhibition | |

| 5-lipoxygenase inhibitors | - | Anti-inflammatory |

This table illustrates the comparative biological activities of related compounds, highlighting the potential pathways through which N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide may exert its effects.

Case Studies and Clinical Implications

While specific clinical data on N-(3,5-dimethoxyphenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is limited, analogous compounds have undergone various phases of clinical trials focusing on their anti-inflammatory and neuroprotective properties. For instance:

- Anti-inflammatory Trials : Similar compounds have been tested for efficacy in conditions like rheumatoid arthritis and multiple sclerosis.

Future studies should aim to explore the pharmacokinetics and safety profiles of this compound in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.